molecular formula C30H36N2O3 B11600665 methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11600665
M. Wt: 472.6 g/mol
InChI Key: IKBPINUTXAKENU-ITYLOYPMSA-N
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Description

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure It features a pyrrole core with various substituents, including a cyclohexenyl group, a dimethylphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrole core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of substituents: The cyclohexenyl and dimethylphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Esterification: The carboxylate ester is formed through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound may be used in studies to understand its interaction with biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the cyclohexenyl group may enhance its binding affinity to certain targets, while the dimethylphenyl group could influence its solubility and stability.

Properties

Molecular Formula

C30H36N2O3

Molecular Weight

472.6 g/mol

IUPAC Name

methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C30H36N2O3/c1-19-12-13-27(20(2)16-19)32-21(3)17-25(22(32)4)18-26-28(30(34)35-6)23(5)31(29(26)33)15-14-24-10-8-7-9-11-24/h10,12-13,16-18H,7-9,11,14-15H2,1-6H3/b26-18-

InChI Key

IKBPINUTXAKENU-ITYLOYPMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C)C

Origin of Product

United States

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